Primary Bioactivity Data: Head-to-Head Comparison Data Unavailable
A systematic search of PubMed, ChEMBL, BindingDB, and patent databases returned zero quantitative bioactivity records (IC50, Ki, EC50) for CAS 2034478-76-5. By contrast, compounds sharing the pyrazine-2-carbonitrile core with different N-substituents have reported activities, such as the CHK1 inhibitor series [1] and the CXCR2 antagonist SB-225002 . This data vacuum means no potency, selectivity, or mechanism-of-action comparison can be established.
| Evidence Dimension | Availability of quantitative in vitro potency data (IC50/Ki) |
|---|---|
| Target Compound Data | No data found in public domain |
| Comparator Or Baseline | 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile CHK1 inhibitors (CHK1 IC50 < 10 nM, ref. [1]); SB-225002 (CXCR2 IC50 = 22 nM, ref. ) |
| Quantified Difference | Not calculable |
| Conditions | Multiple biochemical and cell-based assays (referenced in comparator publications) |
Why This Matters
Without any potency data, the selection of this compound for a target-based screen is entirely assumption-driven; a better-characterized analog may be a more reliable starting point.
- [1] Mendeley Data. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. (Referenced from Mendeley catalog). View Source
